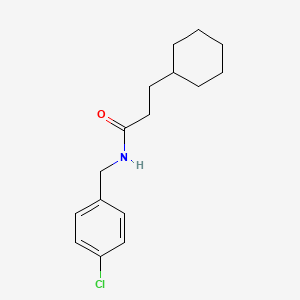![molecular formula C19H12N2O3S B5871826 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide represents a complex organic compound, possibly investigated for its chemical and physical properties, and potential applications in various scientific fields. The molecule's structure suggests it contains both isoindole and thiophene functionalities, which are significant in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, including the formation of key intermediates and the final assembly of the molecular structure. For instance, compounds with thiophene carboxamide components might be synthesized through condensation reactions, as seen with similar molecules where thiophene-2-carboxamide derivatives were obtained through specific organic synthesis routes (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and potential applications. Crystal structure determination through X-ray diffraction is a common method for elucidating molecular geometry, as demonstrated in the study of similar compounds where the crystal and molecular structure were analyzed to understand the stabilization and interactions within the molecule (Sharma et al., 2016).
Chemical Reactions and Properties
Organic compounds can undergo a variety of chemical reactions, depending on their functional groups and overall structure. For compounds containing thiophene and carboxamide functionalities, reactions might include nucleophilic substitution, addition, or condensation reactions. The chemical properties of these compounds can be further understood through studies involving their reactivity and interaction with other molecules (Çakmak et al., 2022).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, solubility, and crystalline structure, provide insight into their potential practical applications. These properties are often determined through experimental studies, which might include thermal analysis, solubility testing, and crystallinity assessment (Erben et al., 2011).
Chemical Properties Analysis
The chemical properties of an organic compound encompass its reactivity, stability, and interactions with various chemical reagents. Studies focusing on the synthesis and characterization of similar compounds can shed light on these aspects, offering insights into how such molecules might behave under different chemical conditions or within various environments (Darshan et al., 2010).
Wirkmechanismus
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, influencing various physiological processes such as learning, memory, and pain perception .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of the mGluR5 . It potentiates the responses of mGluR5 by interacting at a site that overlaps with the binding site of other allosteric modulators . This interaction enhances the receptor’s response to its natural ligand, glutamate, leading to increased signal transduction .
Biochemical Pathways
The activation of mGluR5 triggers several downstream signaling pathways, including the phospholipase C (PLC) pathway . This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further stimulate the release of intracellular calcium and activation of protein kinase C, respectively . These events contribute to the regulation of various cellular processes.
Pharmacokinetics
These factors can affect its absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion .
Result of Action
The potentiation of mGluR5 responses by this compound can lead to enhanced neuronal excitability and synaptic plasticity . This may have potential implications in the treatment of conditions associated with glutamatergic dysfunction, such as certain neurological and psychiatric disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological pH, presence of other interacting molecules, and the specific cellular and tissue environments in which the compound is present. Additionally, factors such as temperature and light exposure could potentially affect the compound’s stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-17(16-9-4-10-25-16)20-12-5-3-6-13(11-12)21-18(23)14-7-1-2-8-15(14)19(21)24/h1-11H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBPTBPZIFJPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)
![N-{[(4-fluorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5871755.png)

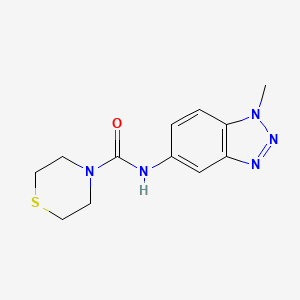
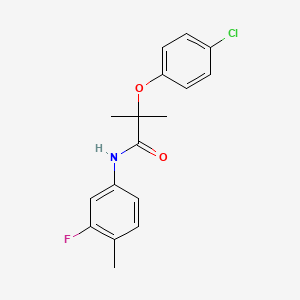
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![4-[(2-pyridinylthio)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5871781.png)
![N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5871784.png)
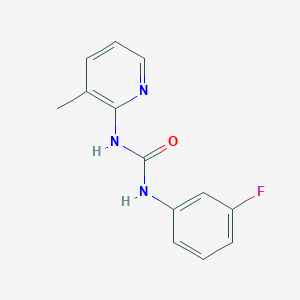
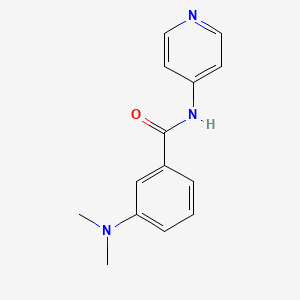
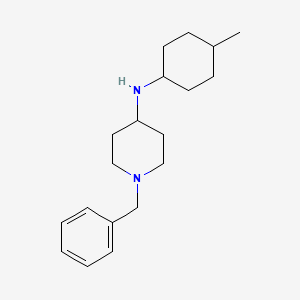

![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
